N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS No.: 923195-80-6
Cat. No.: VC11881894
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923195-80-6 |
|---|---|
| Molecular Formula | C16H16ClN3O2S |
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O2S/c17-12-5-1-10(2-6-12)8-18-14(21)7-13-9-23-16(19-13)20-15(22)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,21)(H,19,20,22) |
| Standard InChI Key | IJHZYWWUHYHEBJ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Structural Analysis
The compound's structure consists of a thiazole ring connected to a cyclopropane ring via a carbamoyl linker. The presence of a 4-chlorophenyl group attached to the carbamoyl moiety adds to its complexity. This structural arrangement suggests potential interactions with biological targets, which could be explored through molecular modeling and docking studies.
Biological Activity
While specific biological activity data for N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is lacking, compounds with similar structural features have shown promise in various pharmacological applications. For example, thiazole derivatives have been explored for their antimicrobial and anticancer properties .
Data Tables
Given the lack of specific data on this compound, a hypothetical data table for similar compounds could include the following information:
| Compound Structure | Biological Activity | Method of Synthesis |
|---|---|---|
| Thiazole derivatives | Antimicrobial, anticancer | Multi-step synthesis involving carbamoylation and cyclization reactions |
| Cyclopropane derivatives | Potential anti-inflammatory | Synthesis involving cyclopropanation reactions |
| Carbamoyl-containing compounds | Enzyme inhibition | Synthesis using isocyanates or carbamoyl chlorides |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume